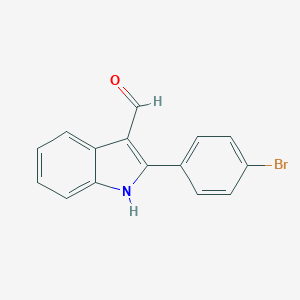

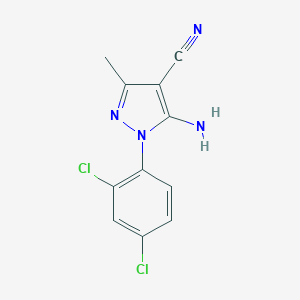

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”, often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these synthons with other compounds under specific conditions can lead to the formation of the desired pyrazole derivative .Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be analyzed using various techniques such as elemental microanalysis, FTIR, and NMR . These techniques can provide detailed information about the compound’s atomic composition, functional groups, and molecular connectivity .Chemical Reactions Analysis

The chemical reactions involving “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be complex and varied. For instance, heating acrylamide derivative with thiosemicarbazide under reflux can lead to the formation of a related compound .科学研究应用

Heterocyclic Compound Synthesis

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a valuable building block in the synthesis of heterocyclic compounds. Its unique reactivity facilitates the generation of a wide range of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This compound is crucial in the preparation of versatile cynomethylene dyes from various precursors, offering mild reaction conditions for the synthesis of diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Research

Research on pyrazoline derivatives, which can be synthesized from compounds like 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, highlights their potential as new anticancer agents. The study of these derivatives' biological activity is an active area of pharmaceutical chemistry, indicating their significant role in multifunctional applications, especially in anticancer activity. The versatility of the pyrazoline scaffold is underlined by its application against cancer, showcasing the compound's promise in medicinal chemistry (Ray et al., 2022).

Therapeutic Applications

Pyrazolines, derived from compounds like 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, possess various therapeutic properties. They have been identified as having antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The broad spectrum of pharmacological activities exhibited by pyrazoline derivatives has driven significant research interest, suggesting a rich potential for developing novel therapeutic agents from this chemical scaffold (Shaaban, Mayhoub, & Farag, 2012).

安全和危害

未来方向

The future directions for research on “5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its pharmacological effects and potential applications in medicinal chemistry . The development of new synthetic routes and the study of its interactions with various biological targets could also be areas of interest .

属性

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXVPWAKMKNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484946 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

58791-83-6 |

Source

|

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)